molecular formula C20H16ClN3O B11346088 2-anilino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one

2-anilino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11346088
M. Wt: 349.8 g/mol
InChI Key: BQUMVYOXJNQJCS-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-2-(phenylamino)-5,6,7,8-tetrahydroquinazolin-5-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenylamino group, and a tetrahydroquinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C20H16ClN3O

Molecular Weight

349.8 g/mol

IUPAC Name

2-anilino-7-(4-chlorophenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C20H16ClN3O/c21-15-8-6-13(7-9-15)14-10-18-17(19(25)11-14)12-22-20(24-18)23-16-4-2-1-3-5-16/h1-9,12,14H,10-11H2,(H,22,23,24)

InChI Key

BQUMVYOXJNQJCS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-2-(phenylamino)-5,6,7,8-tetrahydroquinazolin-5-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and anthranilic acid derivatives.

    Cyclization Reaction: The key step involves the cyclization of the starting materials to form the quinazolinone core. This is usually achieved through a condensation reaction under acidic or basic conditions.

    Substitution Reactions: Subsequent substitution reactions introduce the chlorophenyl and phenylamino groups onto the quinazolinone core. These reactions often require the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors may be employed to carry out the synthesis.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-(4-Chlorophenyl)-2-(phenylamino)-5,6,7,8-tetrahydroquinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) are employed in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

7-(4-Chlorophenyl)-2-(phenylamino)-5,6,7,8-tetrahydroquinazolin-5-one has found applications in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-2-(phenylamino)-5,6,7,8-tetrahydroquinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: It may interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl derivatives: Compounds such as 4-chlorophenyl isocyanide and 4-chlorophenylmethanamine share structural similarities.

    Quinazolinone derivatives: Other quinazolinone derivatives, such as 2-phenylquinazolin-4-one, have similar core structures.

Uniqueness

7-(4-Chlorophenyl)-2-(phenylamino)-5,6,7,8-tetrahydroquinazolin-5-one is unique due to its specific combination of functional groups and its potential biological activities

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